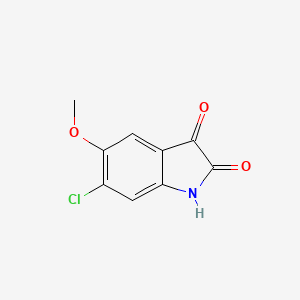

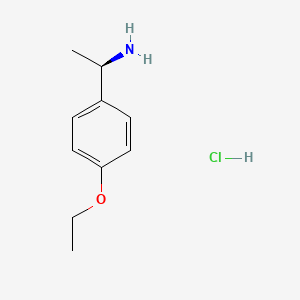

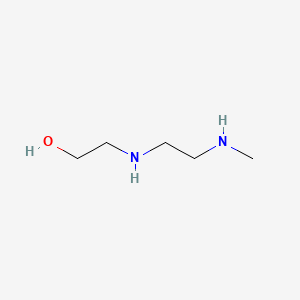

![molecular formula C12H7BrClN3O B3057919 苯酚,2-(6-溴-1H-咪唑并[4,5-b]吡啶-2-基)-4-氯- CAS No. 863669-38-9](/img/structure/B3057919.png)

苯酚,2-(6-溴-1H-咪唑并[4,5-b]吡啶-2-基)-4-氯-

描述

This compound belongs to the class of organic compounds known as phenylpyridines . These are polycyclic aromatic compounds containing a benzene ring linked to a pyridine ring through a CC or CN bond . The imidazole ring is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .

Synthesis Analysis

A solvent- and catalyst-free method for the synthesis of a series of imidazo[1,2-a]pyridines in good to excellent yields by the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation has been developed . The important features of this method are that it is reasonably fast, very clean, high yielding, simple workup and environmentally benign .Molecular Structure Analysis

The –NH– group of imidazo-pyridine of compound 15 formed H-bond with Asp1526, while both hydroxyls of catechol formed H-bond with Asp1279. Imidazo-pyridine ring was well stabilized by π – π stacking with Phe1560, and other hydrophobic interactions involving side chain of Pro1159, Tyr1167, Asp1157, Met1421, Trp1369, Pro1318, and Lys1460 .Chemical Reactions Analysis

The typical procedure for the synthesis of these compounds involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives in neutral, weak basic organic solvents at elevated temperature . These compounds were also synthesized by using solid support catalysts such as Al2O3, and TiCl4 .Physical And Chemical Properties Analysis

The yield of the compound was 84.0%; Mp: 340°C; 1 H NMR (500MHz, DMSO- d6): δ 834 (d, 1H, J =2.0Hz), 8.25 (d, 1H, J =8.5Hz), 8.18 (s, 1H), 6.72 (s, 1H). 13 C-NMR (125MHz, DMSO- d6): δ 154.2, 144.2, 141.4, 134.3, 133.5, 132.7, 129.2, 127.1, 126.3, 114.4 .科学研究应用

配位化学和发光性质

高等人(2014年)的一项研究探讨了2-(咪唑并[1,5-a]吡啶-3-基)苯酚(HIPP)与ZnII和CoII的配位化学,导致合成具有不同核数和有趣的发光和磁性性质的配合物。研究结果表明在材料科学和分子磁性学中具有潜在应用 Gao等人,配位化学杂志。

腐蚀抑制

Saady等人(2021年)的研究证明了咪唑并[4,5-b]吡啶衍生物对低碳钢腐蚀的高抑制性能,表明在材料保护和工程学中具有应用 Saady等人,腐蚀科学。

晶体结构分析

Ouari(2015年)深入了解了相关化合物的晶体结构,显示苯酚环和咪唑并[4,5-b]吡啶部分之间的共面性,这可能对药物开发和材料科学中新型分子结构的设计产生影响 Ouari,晶体学报E辑。

卤代反应

Yutilov等人(2005年)讨论了咪唑并[4,5-b]吡啶-2-酮衍生物的卤代,这与合成化学和药物开发相关 Yutilov等人,俄罗斯有机化学杂志。

作用机制

Target of Action

Imidazole-containing compounds, which this compound is a part of, have been known to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Mode of Action

Imidazole derivatives have been reported to interact with various biological targets, leading to a wide range of effects

Biochemical Pathways

Imidazole derivatives are known to influence a variety of biochemical pathways due to their broad spectrum of biological activities

Result of Action

Given the wide range of biological activities associated with imidazole derivatives , it can be inferred that the compound may have diverse effects at the molecular and cellular levels

未来方向

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc . Therefore, there is a great importance of heterocyclic ring containing drugs .

生化分析

Cellular Effects

Related imidazo[4,5-b]pyridines have been shown to have antiproliferative activity against diverse human cancer cell lines . They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known that imidazo[4,5-b]pyridines can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Related imidazo[4,5-b]pyridines have shown dose-dependent accumulation of G2/M arrested cells in several cancer cell lines .

Dosage Effects in Animal Models

The effects of Phenol, 2-(6-bromo-1H-imidazo[4,5-b]pyridin-2-yl)-4-chloro- at different dosages in animal models have not been reported yet. Related imidazo[4,5-b]pyridines have shown strong antiproliferative activity against most of the tested cell lines .

Metabolic Pathways

Imidazo[4,5-b]pyridines are known to interact with various enzymes and cofactors .

Transport and Distribution

Related imidazo[4,5-b]pyridines have shown to influence many cellular pathways necessary for the proper functioning of cells .

Subcellular Localization

Related imidazo[4,5-b]pyridines have shown to influence many cellular pathways necessary for the proper functioning of cells .

属性

IUPAC Name |

2-(6-bromo-1H-imidazo[4,5-b]pyridin-2-yl)-4-chlorophenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7BrClN3O/c13-6-3-9-12(15-5-6)17-11(16-9)8-4-7(14)1-2-10(8)18/h1-5,18H,(H,15,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHTJLYHVTCRKLT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)C2=NC3=C(N2)C=C(C=N3)Br)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7BrClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60428988 | |

| Record name | Phenol, 2-(6-bromo-1H-imidazo[4,5-b]pyridin-2-yl)-4-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60428988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

863669-38-9 | |

| Record name | Phenol, 2-(6-bromo-1H-imidazo[4,5-b]pyridin-2-yl)-4-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60428988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

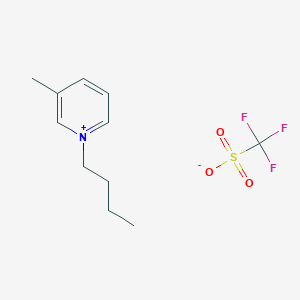

![O-[2-(4-Chlorophenyl)ethyl]hydroxylamine](/img/structure/B3057838.png)

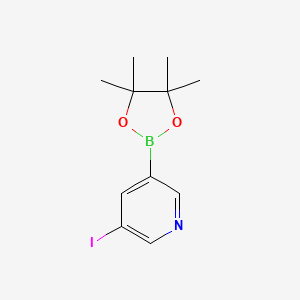

![Methanone, [4-(1-hydroxyethyl)phenyl]phenyl-](/img/structure/B3057844.png)

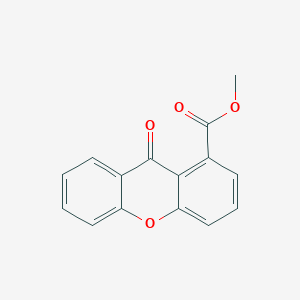

![Piperidine, 4-(4-methoxyphenyl)-4-[4-(1H-pyrazol-4-yl)phenyl]-](/img/structure/B3057852.png)

![4-(4-Fluorophenyl)-2,8-diazaspiro[4.5]decan-1-one](/img/structure/B3057853.png)

![4-(2,3-dimethylphenyl)-1-mercapto[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B3057856.png)